An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 7-azaindole-2-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic structure, combining the features of a pyrrole and a pyridine ring, makes it a valuable scaffold for the design of bioactive molecules. This core structure is present in a variety of compounds that exhibit potent inhibitory activity against key biological targets, including phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs), highlighting its potential in the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological context of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Core Chemical Properties
The fundamental chemical and physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and data from the parent molecule, 7-azaindole, or its isomers.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 446.8°C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |
| Melting Point | Data not available for the 2-carboxylic acid. The 3-carboxylic acid isomer melts at 205-209 °C. The parent compound, 7-azaindole, melts at 105-107 °C.[3] | - |
| pKa | 7.69 ± 0.20 (Predicted for the parent 7-azaindole)[3] | - |
| LogP (XLogP3) | 1.2 (Computed) | --INVALID-LINK--[1] |
| Solubility | Slightly soluble in water.[3] Soluble in Chloroform and Methanol (for the parent 7-azaindole).[3] Specific quantitative data in organic solvents is not readily available. | - |
| CAS Number | 136818-50-3 | --INVALID-LINK--[1] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability |
| ¹H NMR | Spectral data is available on platforms like ChemicalBook, but specific chemical shifts are not publicly detailed.[4] |
| ¹³C NMR | Spectral data is available on platforms like SpectraBase, but specific chemical shifts are not publicly detailed.[5] |
| FTIR | Spectral data is available on platforms like SpectraBase, but specific peak assignments are not publicly detailed.[6] |
| Mass Spectrometry | Spectral data is available on platforms like ChemicalBook, but fragmentation patterns are not publicly detailed.[4] |
Experimental Protocols
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid can be achieved through various synthetic routes. A common strategy involves the synthesis of the corresponding ester followed by hydrolysis.
Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
A synthetic protocol for a related isomer, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, provides a viable approach. The synthesis of the target compound would likely follow a similar procedure starting from the appropriate 7-azaindole precursor.
Reaction Scheme:
Procedure:
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To a solution of ethyl 7-azaindole-2-carboxylate (1 equivalent) in methanol, add potassium carbonate (1.2 equivalents).
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Stir the suspension at 55°C for 1 hour.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, concentrate the reaction mixture in vacuo.
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Dilute the residue with water and stir for 15 minutes.
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Collect the resulting solid by filtration.
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Dry the solid in a vacuum oven at 65°C for 3 hours to yield the desired methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[7]
Hydrolysis to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
The final carboxylic acid is obtained by the saponification of the methyl ester.[8]
Reaction Scheme:
Procedure:
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Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.
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Add a stoichiometric excess of sodium hydroxide.
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry to obtain 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Biological Activity and Signaling Pathways
Derivatives of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid have been identified as potent inhibitors of PDE4B and FGFR, suggesting their therapeutic potential in inflammation and oncology.
Inhibition of Phosphodiesterase 4B (PDE4B)
PDE4B is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses.
Caption: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. 1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit FGFRs, thereby blocking downstream signaling cascades.
Caption: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine derivatives.
Conclusion
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid represents a privileged scaffold in medicinal chemistry with demonstrated potential for the development of inhibitors targeting key enzymes and receptors involved in human diseases. While a foundational set of chemical properties has been established, further experimental determination of properties such as a precise melting point, pKa, and detailed solubility profiles would be invaluable for its application in drug discovery and development. The synthetic routes are accessible, and the clear involvement of its derivatives in modulating critical signaling pathways underscores the importance of continued research into this versatile molecule.
References
- 1. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [myskinrecipes.com]
- 3. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 4. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
